molecular formula C11H12O2 B8298024 1-(3-Methylphenyl)ethenyl acetate

1-(3-Methylphenyl)ethenyl acetate

Cat. No.: B8298024
M. Wt: 176.21 g/mol
InChI Key: HONQAONFXPEVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)ethenyl acetate (IUPAC name: ethenyl 3-methylphenyl acetate) is an aromatic vinyl ester characterized by a 3-methylphenyl substituent attached to the first carbon of the ethenyl (vinyl) group. Its structure is represented as CH₂=CH-O-CO-CH₃-C₆H₄-CH₃ (with the 3-methylphenyl group bonded to the ethenyl carbon adjacent to the acetate oxygen). This compound belongs to a class of substituted vinyl esters, which are of interest in organic synthesis, catalysis, and polymer chemistry due to their reactivity in addition and polymerization reactions .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-methylphenyl)ethenyl acetate

InChI

InChI=1S/C11H12O2/c1-8-5-4-6-11(7-8)9(2)13-10(3)12/h4-7H,2H2,1,3H3

InChI Key

HONQAONFXPEVCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

1-(Trifluoromethyl)ethenyl Acetate

  • Structure : CH₂=CH-O-CO-CF₃.
  • Key Differences : The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reaction pathways.
  • Reactivity: In asymmetric hydroformylation (AHF) using Rh(CO)₂acac and (R,R)-QuinoxP* ligands, this compound achieves 91% enantiomeric excess (ee). However, competing alkene hydrogenation is a notable side reaction .
  • Applications : Serves as a precursor to trifluoromethyl-substituted aldehydes, which are valuable in pharmaceutical synthesis.

N-(1-(4-Bromophenyl)vinyl)acetamide

  • Structure : CH₂=CH-NH-CO-CH₃-C₆H₄-Br.
  • Key Differences : Substitution of the acetate group with an acetamide and a bromophenyl moiety alters solubility and reactivity.
  • Synthesis : Synthesized via iron(II) acetate-mediated reductive acetylation of oximes, yielding α-arylenamides with moderate to high efficiency .
  • Applications : Used in medicinal chemistry for constructing nitrogen-containing heterocycles.

3-Methylphenyl Acetate (m-Tolyl Acetate)

  • Structure : CH₃-CO-O-C₆H₄-CH₃.
  • Key Differences : Lacks the ethenyl group, making it a simpler aromatic ester with lower reactivity.
  • Applications : Employed as a fragrance component and solvent due to its stability and mild volatility .

Vinyl Acetate Monomer

  • Structure : CH₂=CH-O-CO-CH₃.
  • Key Differences : The absence of aromatic substituents simplifies polymerization but reduces thermal stability.
  • Reactivity: A key monomer in producing polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers. Industrial processes require inhibitors to prevent premature polymerization .

Comparative Analysis of Reactivity and Selectivity

Hydroformylation Performance

Compound Catalyst System Branch Selectivity Enantiomeric Excess (ee) Side Reactions
1-(Trifluoromethyl)ethenyl acetate Rh(CO)₂acac/(R,R)-QuinoxP* High 91% Alkene hydrogenation
α-Methylene-γ-butyrolactone Rh-based High 50–60% Alkene hydrogenation
1-(3-Methylphenyl)ethenyl acetate (inferred) Rh or Co catalysts Moderate (predicted) Not reported Likely hydrogenation

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